4-Bromo-2-(pyridin-3-ylmethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(pyridin-3-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position and a pyridin-3-ylmethoxy group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(pyridin-3-ylmethoxy)pyridine can be achieved through several methods. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(pyridin-3-ylmethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.
Coupling Reactions: The compound is commonly used in coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-(pyridin-3-ylmethoxy)pyridine has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(pyridin-3-ylmethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various binding interactions, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: This compound has a similar structure but with a methyl group instead of the pyridin-3-ylmethoxy group.
4-(Bromomethyl)pyridine: This compound features a bromomethyl group at the 4-position of the pyridine ring.
Uniqueness
4-Bromo-2-(pyridin-3-ylmethoxy)pyridine is unique due to the presence of both a bromine atom and a pyridin-3-ylmethoxy group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex molecules makes it valuable in research and industrial settings.
Properties
IUPAC Name |
4-bromo-2-(pyridin-3-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-5-14-11(6-10)15-8-9-2-1-4-13-7-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZXJQYNABBAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.